Saripidem

Description

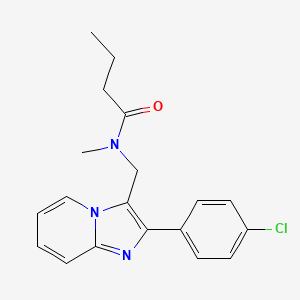

Structure

3D Structure

Properties

CAS No. |

103844-86-6 |

|---|---|

Molecular Formula |

C19H20ClN3O |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide |

InChI |

InChI=1S/C19H20ClN3O/c1-3-6-18(24)22(2)13-16-19(14-8-10-15(20)11-9-14)21-17-7-4-5-12-23(16)17/h4-5,7-12H,3,6,13H2,1-2H3 |

InChI Key |

LIFDPEORUVTOCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |

Appearance |

Solid powder |

Other CAS No. |

103844-86-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saripidem; SL-85.0274; SL-850274; SL85.0274; SL850274. |

Origin of Product |

United States |

Foundational & Exploratory

Saripidem's Mechanism of Action at GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saripidem is a non-benzodiazepine sedative and anxiolytic agent belonging to the imidazopyridine class of compounds, which also includes more widely known drugs such as zolpidem and alpidem.[1][2] Like other members of its class, this compound exerts its therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This guide provides a detailed technical overview of the mechanism of action of this compound at the GABA-A receptor, focusing on its binding characteristics, functional modulation, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[1] This means it does not directly activate the receptor but rather binds to a site distinct from the GABA binding site, enhancing the receptor's response to its endogenous ligand, GABA. The binding of this compound to the benzodiazepine site on the GABA-A receptor complex increases the frequency of chloride channel opening induced by GABA, leading to an enhanced influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of neuronal inhibition, which underlies the sedative and anxiolytic effects of the drug.

GABA-A Receptor Subtype Selectivity

A key feature of this compound and other imidazopyridines is their selectivity for specific subtypes of the GABA-A receptor. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunit combinations, most commonly two α, two β, and one γ subunit. The subunit composition determines the pharmacological properties of the receptor. This compound, like zolpidem, exhibits a high affinity for GABA-A receptors containing the α1 subunit, which are often referred to as ω1 receptors. This selectivity is thought to contribute to its specific sedative-hypnotic profile with a reduced incidence of the muscle relaxant and anxiolytic effects associated with non-selective benzodiazepines that bind to α2, α3, and α5-containing receptors.

Quantitative Pharmacology

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% Potentiation of GABA EC10) |

| Zolpidem | α1β2γ2 | 15-20 | 33 | 189% |

| α2β2γ2 | 200-400 | 195 | 236% | |

| α3β2γ2 | 200-400 | - | - | |

| α5β2γ2 | >15,000 | - | - | |

| α1β2γ1 | - | >10,000 | No significant effect | |

| α1β2γ3 | - | >10,000 | No significant effect | |

| Alpidem | α1β2γ2 | - | - | Modulates γ2-containing receptors |

| α1β2γ1 | - | >10,000 | No significant effect | |

| α1β2γ3 | - | >10,000 | No significant effect |

Note: Data is compiled from multiple sources and experimental conditions may vary. The EC50 and efficacy values for zolpidem are from studies on native rat neurons, which are known to express high levels of α1 (Purkinje cells) and α2 (striatal neurons) subunits respectively. The data for γ1 and γ3 subtypes are from studies on concatenated human receptors.

Signaling Pathway and Mechanism of Action

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. The following diagram illustrates this pathway.

References

An In-depth Technical Guide to α-Aminobutyric Acid (GABA) A Receptor Agonists: Focus on Saripidem

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its modulation represents a critical therapeutic target for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. This technical guide provides a comprehensive overview of GABA-A receptor agonists, with a specific focus on Saripidem, an imidazopyridine derivative. We delve into the molecular mechanism of action, binding affinities, and the functional consequences of receptor modulation. Detailed experimental protocols for key assays, including radioligand binding, whole-cell patch-clamp electrophysiology, and behavioral models, are provided to facilitate the study of these compounds. Furthermore, this guide illustrates the intricate signaling pathways associated with GABA-A receptor activation and outlines a typical drug discovery workflow for the development of novel modulators.

Introduction to GABA-A Receptors and this compound

The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride ion channel. The binding of the endogenous neurotransmitter GABA to the receptor triggers a conformational change, leading to channel opening and an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. The receptor is composed of a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common isoform in the brain consisting of two α, two β, and one γ subunit. The specific subunit composition determines the pharmacological properties of the receptor.

This compound is a non-benzodiazepine sedative and anxiolytic agent belonging to the imidazopyridine class of compounds, which also includes the well-known hypnotic, zolpidem.[1][2] Its chemical structure is distinct from that of classical benzodiazepines. This compound exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site located at the interface of the α and γ subunits.[1][2] A key feature of this compound is its high selectivity for GABA-A receptors containing the α1 subunit, also known as the ω1 subtype.[1]

Mechanism of Action and Pharmacology

This compound enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to a potentiation of the inhibitory signal. This allosteric modulation requires the presence of GABA; this compound itself does not directly open the channel. Its selectivity for the α1 subunit is thought to contribute to its sedative and hypnotic properties, with a reduced side-effect profile compared to less selective benzodiazepines.

Quantitative Data for this compound and Related Compounds

Comprehensive quantitative data for this compound is limited in publicly accessible literature. The following tables summarize available binding affinity and efficacy data, with data for the structurally similar compound zolpidem provided for comparative purposes.

| Compound | Receptor Subunit Combination | Binding Affinity (IC50, nM) | Reference |

| This compound | α1β2γ2 | 1.1 | |

| α5β2γ2 | 33 | ||

| Cerebellum (rich in α1) | 2.7 | ||

| Spinal Cord | 4.6 |

| Compound | Parameter | Value | Species | Reference |

| Zolpidem | EC50 for GABA Potentiation | ~300 nM (for mIPSC amplitude) | Rat | |

| Bioavailability | ~70% | Human | ||

| Protein Binding | ~92% | Human | ||

| Elimination Half-life | 1.5 - 3.2 hours | Human | ||

| Metabolism | Hepatic (Oxidation, Hydroxylation) | Human | ||

| Excretion | Renal (as inactive metabolites) | Human |

Experimental Protocols

Radioligand Binding Assay: [3H]flumazenil Competition

This protocol describes a competition binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on GABA-A receptors using the radiolabeled antagonist [3H]flumazenil.

Materials:

-

Membrane Preparation: Rat cortical membranes or membranes from cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [3H]flumazenil (specific activity ~80 Ci/mmol).

-

Unlabeled Ligand for Non-specific Binding: Diazepam (10 µM).

-

Test Compound: this compound or other compounds of interest, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition with the test compound.

-

Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (typically 100-200 µg protein), and 50 µL of [3H]flumazenil (final concentration ~1 nM).

-

Non-specific Binding: Add 50 µL of 10 µM diazepam, 100 µL of membrane preparation, and 50 µL of [3H]flumazenil.

-

Competition: Add 50 µL of each dilution of the test compound, 100 µL of membrane preparation, and 50 µL of [3H]flumazenil.

-

Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording GABA-evoked currents and their modulation by compounds like this compound in cultured neurons or cells expressing recombinant GABA-A receptors.

Materials:

-

Cell Culture: Primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits.

-

External Solution (ECS): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (ICS): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Agonist: GABA.

-

Modulator: this compound.

-

Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.

-

Glass pipettes: Pulled to a resistance of 3-5 MΩ.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Filling: Fill the glass pipette with the internal solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to the cell using a rapid application system to evoke an inward chloride current.

-

Modulator Application: Co-apply the test compound (this compound) with GABA to determine its effect on the GABA-evoked current. A potentiation of the current indicates positive allosteric modulation.

-

Data Acquisition and Analysis: Record the currents before, during, and after drug application. Measure the peak amplitude and decay kinetics of the currents. Construct concentration-response curves to determine the EC50 of the modulator's potentiation effect.

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of drugs.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50 cm).

Procedure:

-

Habituation: Acclimate the animals (rats or mice) to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer the test compound (this compound) or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Test: Place the animal in the center of the maze, facing one of the closed arms.

-

Recording: Allow the animal to explore the maze for a fixed period (typically 5 minutes). Record the session using a video camera.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, without significantly affecting the total number of arm entries.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The primary signaling event following GABA-A receptor activation is the influx of chloride ions. However, downstream signaling cascades can also be initiated, particularly involving calcium and protein kinases.

Caption: GABA-A receptor signaling pathway initiated by GABA and potentiated by agonists like this compound.

Experimental Workflow for Novel GABA-A Receptor Agonist Discovery

The discovery and development of a new GABA-A receptor agonist follows a structured workflow from initial screening to preclinical evaluation.

References

- 1. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

Saripidem: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saripidem is a non-benzodiazepine sedative and anxiolytic agent belonging to the imidazopyridine class of compounds.[1][2][3] Structurally related to well-known drugs such as zolpidem and alpidem, this compound exhibits a distinct pharmacological profile by acting as a selective agonist at the ω1 subtype of the γ-aminobutyric acid (GABA) type A receptor.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is chemically designated as N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide. The molecule consists of a central imidazo[1,2-a]pyridine scaffold, which is substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a methyl(butyryl)aminomethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide | |

| CAS Number | 103844-86-6 | |

| Molecular Formula | C₁₉H₂₀ClN₃O | |

| Molecular Weight | 341.84 g/mol | |

| Melting Point | 171-172 °C | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| SMILES | CCCC(=O)N(C)CC1=C(C2=CC=C(Cl)C=C2)N=C3C=CC=CN31 | |

| InChI | 1S/C19H20ClN3O/c1-3-6-18(24)22(2)13-16-19(14-8-10-15(20)11-9-14)21-17-7-4-5-12-23(16)17/h4-5,7-12H,3,6,13H2,1-2H3 |

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Intermediate 1)

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.

-

Methodology: To a solution of 2-aminopyridine in ethanol, an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethan-1-one and sodium bicarbonate is added. The reaction mixture is heated at 70°C overnight. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Intermediate 2)

The formylation of the imidazo[1,2-a]pyridine core at the 3-position is a key step to introduce the side chain.

-

Methodology: To a solution of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (2.0 mmol) in N,N-dimethylformamide (DMF) (10 mL), phosphoryl trichloride (2.2 mmol) is added in one portion at room temperature with stirring. The mixture is then heated to 80°C (353 K) and stirred for 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by extraction, filtration, and concentration under vacuum. The crude product is purified by silica gel chromatography to afford 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow solid.

Step 3: Synthesis of this compound from 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

A plausible final step involves a reductive amination followed by acylation.

-

Methodology (Proposed):

-

Reductive Amination: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a suitable solvent such as methanol, and an excess of methylamine is added. The mixture is stirred for a period to allow for imine formation. Subsequently, a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched, and the product, N-methyl-1-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, is extracted and purified.

-

Acylation: The purified amine from the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base such as triethylamine. Butyryl chloride is then added dropwise at a low temperature (e.g., 0°C). The reaction mixture is stirred until completion (monitored by TLC). The mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography or recrystallization.

-

A reported two-step synthesis of this compound from 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has an overall yield of 55%.

Quantitative Data

Table 2: Summary of a Reported Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Formylation of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | POCl₃, DMF | - | Wang, S. et al. (2020) |

| 2 | Conversion to this compound | Not specified in abstract | 55% (overall for two steps) | Wang, S. et al. (2020) |

Note: The detailed experimental protocol and yield for the second step were reported in the supporting information of the cited reference and are not fully available in the main text.

Conclusion

This technical guide has detailed the chemical structure and a plausible synthetic pathway for this compound. The synthesis of the core imidazo[1,2-a]pyridine scaffold is well-established, and a subsequent two-step process involving formylation and a final conversion can produce this compound with a good overall yield. Further research into optimizing the final reductive amination and acylation steps could lead to even more efficient synthetic routes for this pharmacologically significant molecule. The provided information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel imidazopyridine-based therapeutics.

References

In-Vitro Binding Affinity of Saripidem to the ω1 Subtype of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saripidem, an imidazopyridine derivative structurally related to zolpidem, demonstrates notable sedative and anxiolytic properties. Its mechanism of action is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, with a pronounced selectivity for the ω1 (alpha-1) subtype. This technical guide provides a comprehensive overview of the in-vitro binding affinity of this compound to the ω1 subtype, detailing quantitative binding data, experimental protocols for its determination, and the fundamental signaling pathway involved. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in neuropharmacology and drug development.

Quantitative Binding Affinity of this compound

The in-vitro binding affinity of this compound for the GABA-A receptor has been quantified, demonstrating its high affinity and selectivity. The following table summarizes the available IC50 values, which represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower IC50 values are indicative of higher binding affinity.

| Receptor Subtype/Tissue | IC50 (nM) | Reference |

| GABA-A α1β2γ2 | 1.1 | [1] |

| GABA-A α5β2γ2 | 33 | [1] |

| Cerebellum (rich in α1 subtypes) | 2.7 | [1] |

| Spinal Cord | 4.6 | [1] |

Table 1: In-Vitro Binding Affinity (IC50) of this compound.[1]

Experimental Protocol: Radioligand Displacement Assay

The determination of this compound's binding affinity to the GABA-A ω1 subtype is typically achieved through a competitive radioligand binding assay. This method measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor, which is located at the interface of the α and γ subunits. A detailed, representative protocol is outlined below, based on established methodologies for similar compounds like zolpidem.

Materials and Reagents

-

Tissue/Cell Preparation:

-

Rat cerebral cortex or cerebellum, known to have a high density of ω1 subtype GABA-A receptors.

-

Alternatively, Human Embryonic Kidney (HEK) 293 cells stably expressing the α1β2γ2s subtype of the GABA-A receptor.

-

-

Radioligand: [³H]Flunitrazepam or [³H]Zolpidem.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam or clonazepam.

-

Buffers:

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Scintillation Cocktail.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

Membrane Preparation

-

Homogenization: Dissect the desired brain region (e.g., cerebellum) on ice and homogenize in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Pelleting Membranes: Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step. This wash step is repeated multiple times to remove endogenous GABA.

-

Final Resuspension: Resuspend the final membrane pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

Binding Assay Procedure

-

Assay Setup: In a 96-well plate, combine the prepared membrane suspension, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Determine Specific Binding: Subtract the non-specific binding (measured in the presence of a high concentration of a non-radiolabeled competitor) from the total binding (measured in the absence of any competitor) to obtain the specific binding for each concentration of this compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki (Inhibition Constant): If the Kd of the radioligand is known, the Ki value for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay.

Signaling Pathway and Mechanism of Action

This compound functions as a positive allosteric modulator of the GABA-A receptor. It does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, GABA. The binding of this compound to the benzodiazepine site on the GABA-A receptor induces a conformational change that increases the affinity of GABA for its binding site. This leads to an increased frequency of the chloride (Cl⁻) ion channel opening. The influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This potentiation of GABAergic inhibition is the basis for the sedative and anxiolytic effects of this compound.

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in a typical in-vitro radioligand displacement assay to determine the binding affinity of this compound.

Caption: Workflow for a radioligand binding assay.

References

Saripidem (CAS 103844-86-6): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saripidem (CAS No. 103844-86-6) is a non-benzodiazepine sedative and anxiolytic agent belonging to the imidazopyridine class of compounds.[1][2] Structurally related to more well-known drugs such as zolpidem and alpidem, this compound exhibits a distinct pharmacological profile characterized by its high selectivity for the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, synthesis, and key experimental data relevant to its research applications in drug discovery and development.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines, this compound displays a high affinity for the benzodiazepine binding site on GABA-A receptors containing the α1 subunit, also known as the ω1 subtype. This selective binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This targeted action on the α1 subtype is believed to be responsible for its sedative and anxiolytic properties while potentially offering a more favorable side-effect profile compared to less selective GABA-A receptor modulators.

Signaling Pathway

The interaction of this compound with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The binding of GABA to its receptor is potentiated by this compound, leading to a more profound and prolonged opening of the chloride channel.

Figure 1. This compound's mechanism of action at the GABA-A receptor.

Quantitative Data

The binding affinity of this compound for various GABA-A receptor subtypes has been characterized, highlighting its selectivity.

| Receptor Subtype/Tissue | IC50 (nM) | Reference |

| GABA-A receptor α1β2γ2 | 1.1 | |

| GABA-A receptor α5β2γ2 | 33 | |

| Cerebellum | 2.7 | |

| Spinal Cord | 4.6 | |

| Table 1: Binding Affinity of this compound for GABA-A Receptors |

Experimental Protocols

GABA-A Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.

Materials:

-

Receptor Source: Rat brain cortex membranes or cells expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]-Flunitrazepam or other suitable radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam or Clonazepam (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times with fresh assay buffer. Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of unlabeled competitor (e.g., 10 µM Diazepam).

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes.

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

Figure 2. Workflow for a GABA-A receptor binding assay.

Anxiolytic Activity Assessment: Elevated Plus Maze (EPM) (Representative Protocol)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the animals (e.g., intraperitoneally) 30 minutes before testing.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle control group.

Synthesis

The synthesis of this compound, as an imidazo[1,2-a]pyridine derivative, generally follows established synthetic routes for this class of compounds. A common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone, followed by further functionalization.

A plausible synthetic scheme for this compound is outlined below:

References

The Rise and Discontinuation of Saripidem: A Technical Overview of an Imidazopyridine Anxiolytic

Abstract

Saripidem (SL 84.0418) emerged from the imidazopyridine class of compounds as a promising non-benzodiazepine anxiolytic and sedative agent. Developed by Sanofi in the late 20th century, its journey from discovery to discontinuation in Phase II clinical trials provides a valuable case study in pharmaceutical research and development. This technical guide delves into the early discovery, mechanism of action, and developmental history of this compound. It synthesizes the available scientific and patent literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this once-promising compound. Due to the discontinuation of its development, publicly available data on this compound is limited. Therefore, this guide incorporates representative data and protocols for closely related imidazopyridines to provide a relevant technical context.

Introduction: The Quest for Safer Anxiolytics

The development of this compound was rooted in the broader scientific effort to discover novel anxiolytic and hypnotic agents with improved safety profiles compared to traditional benzodiazepines. While effective, benzodiazepines carry risks of dependence, tolerance, and withdrawal symptoms. The imidazopyridine class, which includes the well-known hypnotic zolpidem, offered a new chemical scaffold with the potential for more selective pharmacological action.[1] this compound was identified within this class as a compound with potent anxiolytic and sedative properties.

Discovery and Lead Optimization

The discovery of this compound was a result of systematic medicinal chemistry efforts focused on the imidazopyridine scaffold. The lead optimization process for this class of compounds typically involves modifying substituents on the imidazopyridine ring system to enhance potency, selectivity, and pharmacokinetic properties.

While specific structure-activity relationship (SAR) studies for this compound are not extensively published, the general principles for imidazopyridines involve:

-

Substitution on the phenyl ring: Modifying the electronic and steric properties of this ring can significantly impact binding affinity and selectivity for GABAA receptor subtypes.

-

Alterations of the side chain: The nature and length of the side chain attached to the imidazopyridine core influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The logical progression from a hit compound to a clinical candidate like this compound is depicted in the following diagram.

Mechanism of Action: Selective GABAA Receptor Modulation

This compound, like other imidazopyridines, exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

This compound was noted for its high selectivity for the ω1 (alpha-1) subtype of the GABAA receptor. This selectivity was thought to confer a more favorable side-effect profile, with potent sedative and anxiolytic effects and reduced myorelaxant and anticonvulsant properties compared to less selective benzodiazepines.

The signaling pathway initiated by this compound's binding to the GABAA receptor is illustrated below.

Preclinical Pharmacology

Receptor Binding Affinity

| Compound | GABAA α1 (Ki, nM) | GABAA α2 (Ki, nM) | GABAA α3 (Ki, nM) | GABAA α5 (Ki, nM) | Reference |

| Zolpidem | 15-25 | 200-400 | 200-400 | >15,000 | Facklam et al., 1992 |

| Alpidem | 1.3 | 28 | 21 | 800 | Zivkovic et al., 1990 |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Table 1: Representative GABAA Receptor Subtype Binding Affinities of Imidazopyridines.

In Vivo Efficacy: Animal Models of Anxiety and Sedation

The anxiolytic and sedative properties of this compound would have been evaluated in various preclinical animal models. Standard tests for this class of compounds include the elevated plus maze and the light-dark box test.

A generalized experimental workflow for screening anxiolytic drug candidates is shown below.

Pharmacokinetics

Detailed pharmacokinetic data for this compound from human studies are not publicly available. However, based on its intended use as an orally administered anxiolytic/sedative, its development would have aimed for the following pharmacokinetic profile.

| Parameter | Desired Characteristic | Rationale |

| Bioavailability (F) | > 40% | To ensure sufficient systemic exposure after oral administration. |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | To provide a relatively rapid onset of action for anxiolytic or hypnotic effects. |

| Elimination Half-life (t1/2) | 2 - 6 hours | A shorter half-life is generally preferred for hypnotics to minimize next-day residual effects. |

| Metabolism | Primarily hepatic | Typical for this class of drugs, with metabolites ideally being inactive to avoid complex pharmacology. |

| Excretion | Primarily renal | The common route of elimination for drug metabolites. |

Table 2: Desired Pharmacokinetic Profile for an Oral Anxiolytic/Sedative.

Clinical Development and Discontinuation

This compound progressed through preclinical development and entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Subsequently, it advanced to Phase II trials to evaluate its efficacy and dose-response in patients with anxiety disorders.[2]

The development of this compound was discontinued during Phase II. The specific reasons for this decision have not been made public by Sanofi. Common reasons for drug discontinuation at this stage of development include:

-

Lack of efficacy: The compound may not have demonstrated a statistically significant or clinically meaningful anxiolytic or sedative effect compared to a placebo.

-

Unfavorable safety profile: The emergence of unexpected or intolerable adverse events in the patient population.

-

Poor pharmacokinetic properties: Issues with absorption, metabolism, or a half-life that is not suitable for the intended therapeutic use.

-

Strategic and commercial considerations: A changing market landscape or a portfolio prioritization by the developing company.

Conclusion

This compound represents an intriguing chapter in the history of anxiolytic drug discovery. As an imidazopyridine with high selectivity for the ω1 GABAA receptor subtype, it held the promise of a safer alternative to benzodiazepines. While its development was ultimately halted, the scientific endeavors surrounding this compound and other imidazopyridines have significantly contributed to our understanding of GABAA receptor pharmacology and the design of subtype-selective modulators. The story of this compound underscores the complexities and high attrition rates inherent in pharmaceutical R&D, where promising preclinical candidates can face insurmountable hurdles in clinical development.

Appendix: Representative Experimental Protocols

A.1. GABAA Receptor Binding Assay (Representative Protocol)

This protocol is a representative example of how the binding affinity of a compound like this compound would be determined.

-

Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

Binding Assay: The prepared brain membranes are incubated with a radioligand specific for the benzodiazepine binding site of the GABAA receptor (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The incubation is carried out at 0-4°C for a specified period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

A.2. Elevated Plus Maze (EPM) Test for Anxiolytic Activity (Representative Protocol)

-

Apparatus: The EPM consists of two open arms and two enclosed arms of equal dimensions, arranged in the shape of a plus sign, and elevated above the floor.[3][4][5]

-

Animals: Male mice or rats are used. Animals are habituated to the testing room for at least one hour before the experiment.

-

Procedure: The test compound (this compound) or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection). Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a 5-minute period using a video camera mounted above the maze.

-

Parameters Measured: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters. Locomotor activity is assessed by the total number of arm entries.

-

Data Analysis: The data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control.

A.3. Light-Dark Box (LDB) Test for Anxiolytic and Sedative Activity (Representative Protocol)

-

Apparatus: The LDB consists of a rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.

-

Animals: Male mice are typically used and are habituated to the testing room before the experiment.

-

Procedure: The test compound (this compound) or vehicle is administered prior to testing. Each mouse is placed in the center of the light compartment, and its behavior is recorded for a 5-10 minute period.

-

Parameters Measured: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments. Sedative effects can be inferred from a decrease in overall locomotor activity.

-

Data Analysis: Statistical analysis is performed to compare the drug-treated groups with the vehicle control group.

References

- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Elevated plus maze protocol [protocols.io]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

Anxiolytic Properties of Imidazopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anxiolytic properties of imidazopyridine derivatives. It covers their mechanism of action, structure-activity relationships, and preclinical data, presenting quantitative information in a structured format for ease of comparison. Detailed experimental protocols for key assays are also provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to Imidazopyridine Derivatives as Anxiolytics

Imidazopyridine derivatives are a class of compounds that have shown significant promise in the development of anxiolytic agents. Structurally distinct from classical benzodiazepines, many of these compounds exhibit a more favorable side-effect profile, with reduced sedative, myorelaxant, and amnesic effects. Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these compounds potentiate inhibitory neurotransmission, leading to a reduction in anxiety.

This guide will focus on key imidazopyridine derivatives with demonstrated anxiolytic properties, including alpidem, saripidem, and the well-known hypnotic agent with anxiolytic potential, zolpidem.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The anxiolytic effects of imidazopyridine derivatives are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel composed of five subunits that form a central chloride (Cl-) ion pore.[1] When GABA binds to its receptor, the channel opens, allowing Cl- ions to flow into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[1]

Imidazopyridine derivatives bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface of the α and γ subunits.[1] This binding event induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, thereby enhancing the inhibitory effect of the neurotransmitter.[2] This positive allosteric modulation is the key to their anxiolytic action.

The diversity of GABA-A receptor subtypes, arising from different combinations of its 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), allows for pharmacological specificity.[3] The differential affinity of imidazopyridine derivatives for these various subtypes is thought to underlie their distinct pharmacological profiles. For instance, selectivity for α2 and α3-containing receptors is often associated with anxiolytic effects, while activity at α1-containing receptors is linked to sedation.

dot

References

A Technical Guide to the Sedative Effects of Selective ω1 (α1) GABAa Receptor Modulators

Executive Summary

The selective modulation of the ω1 (alpha-1) subunit of the γ-aminobutyric acid type A (GABAa) receptor represents a cornerstone in the development of modern sedative-hypnotic agents. By specifically targeting this receptor subtype, compounds can achieve potent sedative and hypnotic effects while minimizing the broader spectrum of activities, such as anxiolysis, myorelaxation, and anticonvulsant actions, associated with non-selective benzodiazepines. This guide provides an in-depth examination of the mechanism, pharmacology, and preclinical and clinical evidence supporting the sedative effects of prominent selective ω1 modulators, including zolpidem, zaleplon, and eszopiclone. Detailed experimental protocols, quantitative data comparisons, and visual diagrams of key pathways and workflows are presented to offer a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction: The GABAa Receptor and ω1 Selectivity

The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] It is a pentameric ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4][5]

GABAa receptors are assembled from a diverse family of subunits (α, β, γ, δ, etc.), with the specific subunit composition determining the receptor's pharmacological properties. The ω1 receptor, also known as the BZ1 receptor, corresponds to GABAa receptors containing the α1 subunit. These α1-containing receptors are highly concentrated in brain regions critical for sleep regulation, such as the cortex and thalamus. The sedative-hypnotic effects of many compounds, including the class of nonbenzodiazepine "Z-drugs," are primarily mediated through positive allosteric modulation of these α1-containing GABAa receptors. This selectivity is key to separating the desired hypnotic effects from the anxiolytic and muscle relaxant properties, which are largely mediated by receptors containing α2 and α3 subunits.

Mechanism of Action of Selective ω1 Modulators

Selective ω1 modulators are not direct agonists of the GABAa receptor; they are positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZ) site, located at the interface between an α and a γ subunit. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. Consequently, in the presence of GABA, these modulators enhance the frequency of chloride channel opening, potentiating the inhibitory effect of GABA and leading to profound CNS depression, which manifests as sedation and sleep induction.

Caption: GABAa receptor positive allosteric modulation by a selective ω1 modulator.

Pharmacology of Key Selective ω1 Modulators

The most well-characterized selective ω1 modulators are the "Z-drugs": zolpidem, zaleplon, and eszopiclone. While structurally distinct from benzodiazepines, they share a common mechanism of action at the GABAa receptor's BZ site.

Quantitative Pharmacological and Pharmacokinetic Data

The tables below summarize the key pharmacological and pharmacokinetic parameters of these compounds, highlighting differences in affinity, selectivity, and duration of action that influence their clinical use.

Table 1: Pharmacological Profile of Selective ω1 Modulators

| Compound | Class | α1 Affinity (Ki, nM) | α2/α3 Affinity (Ki, nM) | α5 Affinity (Ki, nM) | α1 Selectivity Ratio (vs. α2/α3) |

|---|---|---|---|---|---|

| Zolpidem | Imidazopyridine | ~20 | ~200-400 | >15,000 | ~10-20 fold |

| Zaleplon | Pyrazolopyrimidine | ~25 | ~300 | >1,000 | ~12 fold |

| Eszopiclone | Cyclopyrrolone | ~10 | ~20 | ~70 | ~2 fold |

Note: Affinity values are approximate and can vary based on experimental conditions. Data compiled from multiple sources. Zolpidem demonstrates a roughly 10-fold lower affinity for α2 and α3 subunits compared to α1.

Table 2: Comparative Pharmacokinetic Properties

| Compound | Bioavailability (%) | Tmax (hours) | Elimination Half-life (t½, hours) | Metabolism |

|---|---|---|---|---|

| Zolpidem | ~70% | 1.5 - 2.0 | 2.0 - 3.0 | Hepatic (primarily CYP3A4) |

| Zaleplon | ~30% | ~1.0 | ~1.0 | Hepatic (Aldehyde oxidase, CYP3A4) |

| Eszopiclone | ~80% | ~1.0 | ~6.0 | Hepatic (CYP3A4, CYP2E1) |

Clinical Efficacy in Insomnia

The sedative properties of these modulators translate into clinical efficacy for the treatment of insomnia. Their primary effects are on reducing the time to sleep onset (sleep latency) and, for compounds with longer half-lives, improving sleep maintenance.

Table 3: Summary of Clinical Efficacy for Insomnia Treatment

| Compound (Dose) | Effect on Sleep Latency | Effect on Total Sleep Time | Key Clinical Use |

|---|---|---|---|

| Zolpidem (5-10 mg) | Significantly reduced by ~15 minutes | Increases sleep duration | Short-term treatment of sleep-onset insomnia. |

| Zaleplon (5-10 mg) | Significantly reduced by 10-20 minutes | Modest increase | Sleep-onset insomnia; suitable for middle-of-the-night dosing. |

| Eszopiclone (1-3 mg) | Significantly reduced | Significantly increased | Sleep-onset and sleep-maintenance insomnia; approved for long-term use. |

A multicenter study comparing zaleplon to placebo and zolpidem found that zaleplon (10 and 20 mg) and zolpidem (10 mg) significantly lowered median sleep latency throughout a 4-week treatment period.

Experimental Protocols for Assessing Sedative Effects

The characterization of selective ω1 modulators relies on a combination of in vitro and in vivo assays to determine receptor affinity, functional activity, and behavioral outcomes.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for specific receptor subtypes.

-

Objective: To quantify the affinity (Ki) of a test compound for GABAa receptors containing different α subunits (α1, α2, α3, α5).

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing specific recombinant human GABAa receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, etc.) or from dissected brain regions known to be enriched in certain subtypes.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]flumazenil) that binds to the BZ site, along with varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the functional modulation of GABA-evoked currents by a test compound.

-

Objective: To determine if a compound acts as a positive allosteric modulator and to quantify its potency (EC50) and efficacy (Emax).

-

Methodology:

-

Receptor Expression: cRNA encoding the desired GABAa receptor subunits (e.g., concatenated α1β2γ2 pentamers) is injected into Xenopus laevis oocytes. The oocytes are incubated for several days to allow for receptor expression in the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set voltage (e.g., -70 mV).

-

Drug Application: A low concentration of GABA (typically EC5-EC10) is applied to elicit a baseline chloride current. The test compound is then co-applied with GABA at various concentrations.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. A concentration-response curve is generated to calculate the EC50 (the concentration producing 50% of the maximal effect) and the Emax (the maximum potentiation relative to the GABA control).

-

Preclinical Behavioral Assay: Potentiation of Pentobarbital-Induced Sleep

This in vivo assay is a classic screening method for evaluating the hypnotic (sleep-promoting) effects of a compound in rodents.

-

Objective: To assess the ability of a test compound to enhance the hypnotic effect of a sub-hypnotic dose of a barbiturate like pentobarbital.

-

Methodology:

-

Animal Acclimatization: Mice or rats are acclimated to the laboratory environment.

-

Compound Administration: Animals are divided into groups and administered the test compound (at various doses) or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Pentobarbital Challenge: After a set pre-treatment time (e.g., 30 minutes), all animals receive a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).

-

Measurement of Sleep Parameters: Immediately after pentobarbital administration, each animal is observed. The time from injection to the loss of the righting reflex is recorded as the sleep latency . The time from the loss to the spontaneous recovery of the righting reflex is recorded as the sleep duration .

-

Data Analysis: The sleep latency and duration for the test compound groups are compared to the vehicle control group. A significant decrease in latency and/or increase in duration indicates a hypnotic effect.

-

Caption: Experimental workflow for a preclinical hypnotic potentiation assay.

Selectivity and Therapeutic Implications

The clinical advantage of selective ω1 modulators stems directly from their receptor subtype selectivity. By preferentially targeting α1-containing GABAa receptors, these drugs can effectively induce sleep at doses that produce minimal effects on anxiety, motor coordination, and memory, which are mediated by other α subunits.

-

α1 Subunit: Associated with sedative, hypnotic, and some amnesic and anticonvulsant effects.

-

α2/α3 Subunits: Primarily mediate anxiolytic and myorelaxant effects.

-

α5 Subunit: Implicated in learning and memory processes.

This relationship allows for the development of agents with an improved therapeutic window for the treatment of insomnia, separating the desired hypnotic action from less desirable side effects common to non-selective benzodiazepines.

Caption: Logical relationship between ω1 receptor selectivity and resulting effects.

Conclusion

Selective ω1 receptor modulators have revolutionized the pharmacological treatment of insomnia. Their mechanism, centered on the potentiation of GABAergic inhibition via α1-containing GABAa receptors, provides a targeted approach to inducing sleep. The distinct pharmacokinetic profiles of agents like zolpidem, zaleplon, and eszopiclone allow for tailored therapeutic strategies based on the specific nature of a patient's sleep disturbance. The continued exploration of GABAa receptor pharmacology, guided by the detailed experimental protocols outlined herein, holds promise for the development of next-generation hypnotics with even greater efficacy and an improved safety profile. Future research will likely focus on refining subtype selectivity and understanding the long-term neurophysiological impacts of modulating specific inhibitory circuits within the brain's sleep-wake architecture.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]

- 4. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Saripidem Solution Preparation in In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saripidem is a non-benzodiazepine hypnotic and anxiolytic agent that acts as a selective agonist at the ω1 subtype of the GABA-A receptor. Its poor aqueous solubility presents a significant challenge for in-vivo research, necessitating the use of specific solvent systems to achieve appropriate concentrations for administration. This document provides detailed protocols for the preparation of this compound solutions for oral and intravenous in-vivo studies, based on established methodologies for formulating poorly water-soluble compounds. The provided protocols offer starting points for formulation development and should be optimized based on experimental needs and in-house solubility and stability assessments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClN₃O | [1][2] |

| Molecular Weight | 341.84 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO.[1] Specific solubility in aqueous vehicles is not readily available. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Recommended Vehicles for In-Vivo Administration

The selection of an appropriate vehicle is crucial for ensuring the bioavailability and minimizing the toxicity of the administered compound. Based on general practices for poorly water-soluble drugs, the following vehicle compositions are recommended for this compound.

Oral Administration (Gavage)

For oral administration, a suspension or a solution can be prepared. The choice depends on the required dose and the solubility of this compound in the selected vehicle.

| Vehicle Composition | Notes |

| Aqueous Suspension 1: 0.5% (w/v) Carboxymethylcellulose (CMC) in saline | A commonly used vehicle for oral gavage of poorly soluble compounds. Provides a uniform suspension. |

| Aqueous Suspension 2: 0.5% (w/v) Methylcellulose (MC) in water | Another standard suspending vehicle. |

| Co-solvent Solution 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation to achieve a clear solution for compounds soluble in this mixture. The concentration of DMSO should be kept low to minimize potential toxicity. |

| Co-solvent Solution 2: 10% DMSO, 90% Corn Oil | Suitable for lipophilic compounds. The final DMSO concentration should be minimized. |

| Lipid-based Vehicle: Corn Oil or Sesame Oil | Can be used for highly lipophilic drugs. Not suitable for intravenous administration. |

Intravenous Administration (Injection)

For intravenous administration, a clear, sterile, and isotonic solution is required to prevent embolism and irritation.

| Vehicle Composition | Notes |

| Co-solvent System 1: 5-10% DMSO, 90-95% Saline | The final concentration of DMSO should be kept as low as possible to avoid vascular irritation and toxicity. This is suitable if this compound is sufficiently soluble at the desired concentration. |

| Co-solvent System 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This vehicle can enhance the solubility of poorly soluble compounds. The solution must be clear and free of precipitates. |

| Cyclodextrin-based Vehicle: 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. |

Experimental Protocols

The following are detailed step-by-step protocols for the preparation of this compound solutions. It is imperative to perform small-scale solubility and stability tests before preparing large batches for in-vivo experiments.

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% CMC in saline.

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC), low viscosity

-

0.9% Sodium Chloride (Saline), sterile

-

Sterile water for injection (if preparing sterile saline)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated balance

-

Spatula

Procedure:

-

Prepare the Vehicle:

-

Weigh the appropriate amount of CMC to make a 0.5% (w/v) solution in saline (e.g., 50 mg of CMC for 10 mL of saline).

-

Gradually add the CMC powder to the saline while continuously stirring with a magnetic stirrer.

-

Stir until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the drug.

-

-

Prepare the this compound Suspension:

-

Weigh the required amount of this compound powder (e.g., 10 mg for a 1 mg/mL solution in 10 mL).

-

Place the this compound powder in a mortar.

-

Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to prevent clumping.

-

Gradually add the remaining vehicle to the paste while continuing to mix.

-

Transfer the suspension to a sterile conical tube.

-

Vortex the suspension thoroughly before each administration to ensure a uniform dose.

-

Protocol 2: Preparation of this compound Solution for Intravenous Injection

This protocol outlines the preparation of a 1 mg/mL solution of this compound in a co-solvent system of 10% DMSO, 40% PEG300, and 50% Saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

0.9% Sodium Chloride (Saline), sterile

-

Sterile, pyrogen-free vials

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

-

Vortex mixer

Procedure:

-

Prepare the Co-solvent Mixture:

-

In a sterile vial, combine the required volumes of DMSO and PEG300. For a 10 mL final solution, this would be 1 mL of DMSO and 4 mL of PEG300.

-

-

Dissolve this compound:

-

Weigh the required amount of this compound powder (e.g., 10 mg for a 1 mg/mL solution in 10 mL).

-

Add the this compound powder to the DMSO/PEG300 mixture.

-

Vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Final Dilution and Sterilization:

-

Slowly add the sterile saline to the this compound solution while gently vortexing. For a 10 mL final volume, add 5 mL of saline.

-

Observe the solution carefully for any signs of precipitation. If precipitation occurs, this vehicle may not be suitable for the desired concentration.

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

-

Store the final solution appropriately, protected from light, and use within a validated stability period.

-

Stability Considerations

-

DMSO Solutions: While this compound is soluble in DMSO, the stability of compounds in DMSO can vary. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO at room temperature for months, a significant percentage can degrade over a year. The presence of water in DMSO can also affect compound stability.

-

Aqueous Suspensions: Suspensions should be prepared fresh daily and vortexed thoroughly before each administration to ensure dose uniformity.

Visualization of Experimental Workflow and Signaling Pathway

Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for in-vivo studies.

Caption: General workflow for preparing this compound solutions.

This compound's Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as an agonist at the GABA-A receptor, specifically at the benzodiazepine binding site on the α1 subunit. This enhances the inhibitory effects of the neurotransmitter GABA.

Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.

References

Application Notes and Protocols for the Quantification of Saripidem in Plasma by LC-MS/MS

Introduction

Saripidem is a sedative and hypnotic drug belonging to the imidazopyridine class. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document provides a detailed application note and protocol for the determination of this compound in plasma samples using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on established principles for the analysis of similar compounds, such as Zolpidem, and is intended for use by researchers, scientists, and drug development professionals.

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma using Solid-Phase Extraction (SPE). The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the quantification of this compound in a complex biological matrix.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Zolpidem-d6 (as a suggested internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

-

Oasis HLB SPE cartridges (30 mg, 1 cc)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Zolpidem-d6 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Zolpidem-d6 primary stock solution with 50% methanol to obtain a final concentration of 100 ng/mL.

3. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4 for composition) and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 1.0 | 10 |

| 4.0 | 90 |

| 5.0 | 90 |

| 5.1 | 10 |

| 7.0 | 10 |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Analyte | Precursor Ion (m/z) |

| This compound | To be determined |

| Zolpidem-d6 (IS) | 314.2 |

Note: The MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| This compound | 0.1 - 200 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 160 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Matrix Effect and Recovery

| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |

| This compound | Low | 95 - 105 | > 80 |

| High | 95 - 105 | > 80 |

Visualizations

Caption: Workflow for the extraction and analysis of this compound from plasma.

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound detection.

Application Notes and Protocols for Saripidem Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay to determine the affinity of Saripidem for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction

This compound is a non-benzodiazepine hypnotic agent that acts as a ligand for the ω modulatory sites of the GABA-A receptor. Understanding its binding affinity to different GABA-A receptor subtypes is crucial for elucidating its pharmacological profile. Radioligand binding assays are a robust method to determine the affinity of a compound for its target receptor.[1] This protocol describes a competition binding assay using a radiolabeled ligand, such as [³H]-Flumazenil, and membranes prepared from a suitable biological source, like the rat cerebral cortex, which is rich in GABA-A receptors.

Data Presentation

The binding affinity of this compound is typically determined by its ability to displace a known radioligand from the GABA-A receptor. The results are often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Binding Affinity of this compound for GABA-A Receptors

| Receptor/Tissue | IC50 (nM) |

| GABA-A α1β2γ2 | 1.1 |

| GABA-A α5β2γ2 | 33 |

| Cerebellum | 2.7 |

| Spinal Cord | 4.6 |

Data sourced from MedChemExpress, accuracy not independently confirmed by the source.[2]

Experimental Protocols

This section details the methodology for a competition radioligand binding assay to determine the binding affinity of this compound.

Materials and Reagents

-

Biological Material: Rat cerebral cortex or cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: Diazepam (or another suitable benzodiazepine) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-